molecular formula C8H13NO2 B13946109 4-Prop-2-en-1-yl-L-proline CAS No. 98426-29-0

4-Prop-2-en-1-yl-L-proline

Cat. No.: B13946109
CAS No.: 98426-29-0
M. Wt: 155.19 g/mol
InChI Key: JMWRIQIIDLNILM-MLWJPKLSSA-N
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Description

4-Prop-2-en-1-yl-L-proline is a derivative of the amino acid proline, characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-en-1-yl-L-proline typically involves the reaction of L-proline with an appropriate allylating agent. One common method is the use of allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-en-1-yl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Prop-2-en-1-yl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Prop-2-en-1-yl-L-proline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Prop-2-en-1-yl-L-proline is unique due to the specific positioning of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with molecular targets in ways that other similar compounds may not .

Properties

CAS No.

98426-29-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-4-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)/t6?,7-/m0/s1

InChI Key

JMWRIQIIDLNILM-MLWJPKLSSA-N

Isomeric SMILES

C=CCC1C[C@H](NC1)C(=O)O

Canonical SMILES

C=CCC1CC(NC1)C(=O)O

Origin of Product

United States

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